N-(3-bromobenzyl)-3,5-dimethyl-4-isoxazolecarboxamide
Overview
Description
N-(3-bromobenzyl)-3,5-dimethyl-4-isoxazolecarboxamide is a chemical compound with a complex structure that includes a bromobenzyl group, dimethyl groups, and an isoxazolecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromobenzyl)-3,5-dimethyl-4-isoxazolecarboxamide typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the reduction of secondary amides to amines using reagents like triflic anhydride and sodium borohydride .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as the reaction environment, are crucial factors in the industrial production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-bromobenzyl)-3,5-dimethyl-4-isoxazolecarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Substitution: This compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenated compounds and nucleophiles are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the compound may yield amines, while oxidation could produce carboxylic acids or ketones.
Scientific Research Applications
N-(3-bromobenzyl)-3,5-dimethyl-4-isoxazolecarboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-bromobenzyl)-3,5-dimethyl-4-isoxazolecarboxamide involves its interaction with specific molecular targets. For instance, it may bind to tubulin, disrupting microtubule dynamics and inhibiting cell proliferation . This mechanism is particularly relevant in its potential anticancer activity.
Comparison with Similar Compounds
Similar Compounds
3-Bromobenzyl bromide: This compound shares the bromobenzyl group but lacks the isoxazolecarboxamide moiety.
4-Bromobenzyl bromide: Similar to 3-bromobenzyl bromide but with the bromine atom in a different position.
3-Methoxybenzyl bromide: Contains a methoxy group instead of a bromine atom.
Uniqueness
N-(3-bromobenzyl)-3,5-dimethyl-4-isoxazolecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its isoxazolecarboxamide moiety, in particular, contributes to its potential as a versatile intermediate in synthetic chemistry and its biological activity.
Properties
IUPAC Name |
N-[(3-bromophenyl)methyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O2/c1-8-12(9(2)18-16-8)13(17)15-7-10-4-3-5-11(14)6-10/h3-6H,7H2,1-2H3,(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVBCXIUYPMIDKE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NCC2=CC(=CC=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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